6-(3,4-Dimethoxyphenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
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Overview
Description
6-(3,4-Dimethoxyphenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a complex organic compound that belongs to the class of diazaquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both dimethoxyphenyl and trifluoromethylphenyl groups in its structure suggests significant pharmacological potential, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and 3-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The initial step involves the formation of a Schiff base by reacting 3,4-dimethoxyaniline with 3-(trifluoromethyl)benzaldehyde under acidic conditions.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the diazaquinazoline core.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentration are optimized to maximize yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Scalability: The process is scaled up from laboratory to industrial scale, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced diazaquinazoline derivatives.
Substitution: Halogenated or nitrated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: Its derivatives can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine
Anticancer Activity: The compound has shown potential in inhibiting the growth of cancer cells by interfering with specific molecular pathways.
Antimicrobial Properties: It exhibits activity against a range of bacterial and fungal pathogens, making it a candidate for new antimicrobial agents.
Anti-inflammatory Effects: The compound can modulate inflammatory responses, providing a basis for the development of anti-inflammatory drugs.
Industry
Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which is crucial in regulating immune responses and cell survival.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dimethoxyphenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione: Lacks the trifluoromethyl group, resulting in different pharmacological properties.
6-(3,4-Dimethoxyphenyl)-4-imino-3-(4-methylphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity.
Uniqueness
The presence of the trifluoromethyl group in 6-(3,4-Dimethoxyphenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione enhances its lipophilicity and metabolic stability, making it more effective in crossing biological membranes and exhibiting prolonged activity in biological systems.
Properties
IUPAC Name |
4-amino-6-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O4/c1-32-13-7-6-10(8-14(13)33-2)18-26-15-16(19(30)28-18)27-20(31)29(17(15)25)12-5-3-4-11(9-12)21(22,23)24/h3-9H,25H2,1-2H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJXSZSZUFFBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC(=C4)C(F)(F)F)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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